molecular formula C20H21ClN4O6S B12180665 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B12180665
M. Wt: 480.9 g/mol
InChI Key: GTDPCOJZFIJJDT-UHFFFAOYSA-N
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Description

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 2-chloro-4-nitroaniline with sodium nitrite and hydrochloric acid, followed by treatment with sodium sulfite.

    Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Coupling: The sulfonylated benzoxadiazole is coupled with piperazine under basic conditions to form the piperazine derivative.

    Dimethoxyphenyl Ethanone Addition: Finally, the piperazine derivative is reacted with 3,4-dimethoxyphenyl ethanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl and piperazine groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21ClN4O6S

Molecular Weight

480.9 g/mol

IUPAC Name

1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C20H21ClN4O6S/c1-29-15-5-3-13(11-16(15)30-2)12-18(26)24-7-9-25(10-8-24)32(27,28)17-6-4-14(21)19-20(17)23-31-22-19/h3-6,11H,7-10,12H2,1-2H3

InChI Key

GTDPCOJZFIJJDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl)OC

Origin of Product

United States

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